molecular formula C17H23N5O3 B2742332 Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1993139-59-5

Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

Cat. No.: B2742332
CAS No.: 1993139-59-5
M. Wt: 345.403
InChI Key: FOCANLQJJYBBBL-UHFFFAOYSA-N
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Description

Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrazine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Formation: The 1,2,4-oxadiazole ring is often formed via the reaction of hydrazides with nitriles under dehydrating conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into more reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and oxadiazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-triazol-5-yl)cyclohexyl]carbamate
  • Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-thiadiazol-5-yl)cyclohexyl]carbamate

Uniqueness

Compared to similar compounds, tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This uniqueness can be exploited in the design of new drugs or materials with specific properties.

Properties

IUPAC Name

tert-butyl N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCANLQJJYBBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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